![molecular formula C15H25NO3 B13547000 7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)
7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid is a synthetic organic compound with the molecular formula C15H25NO3 and a molecular weight of 267.37 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom, giving it distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with appropriate reagents to introduce the carbamoyl and heptanoic acid functionalities . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as anti-inflammatory or analgesic activity . The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: A related compound with a similar spirocyclic structure.
Spiro[3.3]heptan-2-one: Another spirocyclic compound with different functional groups.
Uniqueness
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid is unique due to its specific combination of spirocyclic structure and functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C15H25NO3 |
|---|---|
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
8-oxo-8-(spiro[3.3]heptan-2-ylamino)octanoic acid |
InChI |
InChI=1S/C15H25NO3/c17-13(6-3-1-2-4-7-14(18)19)16-12-10-15(11-12)8-5-9-15/h12H,1-11H2,(H,16,17)(H,18,19) |
Clave InChI |
PJXHLPRMJLNITA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(C2)NC(=O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


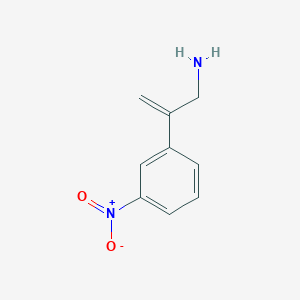
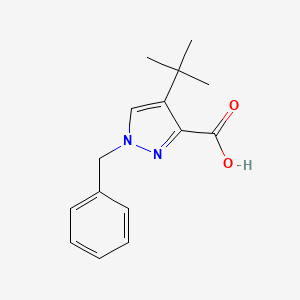

![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
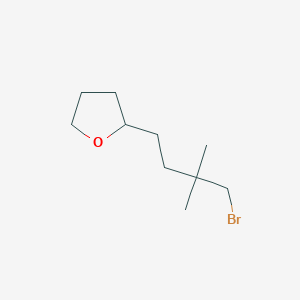

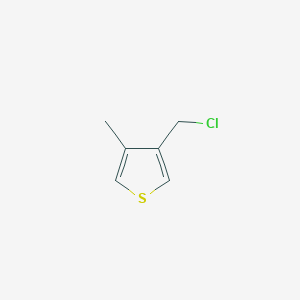
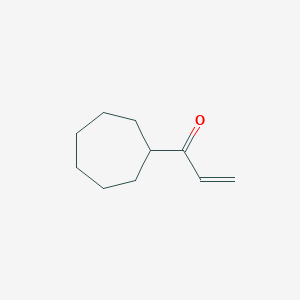
![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)

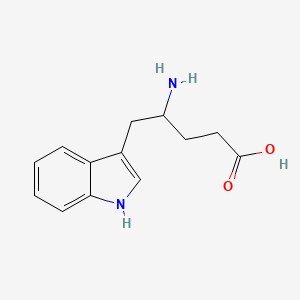
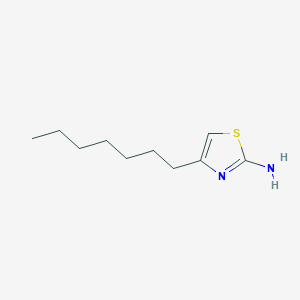
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
